molecular formula C15H18O3 B6324305 (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-70-2

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6324305
CAS No.: 735269-70-2
M. Wt: 246.30 g/mol
InChI Key: XBWWIAPCTRNLKX-OLZOCXBDSA-N
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Description

(1S,3R)-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-70-2) is a cis-configured, chiral cyclohexane derivative of significant interest in pharmaceutical and chemical research. This compound features a carboxylic acid group and a 4-methylbenzoyl moiety on a cyclohexane ring in a specific (1S,3R) stereochemical arrangement. The cis-relationship between these functional groups is crucial for its molecular interactions and biological activity . The structural architecture of this molecule makes it a valuable scaffold in drug discovery, particularly as a building block for more complex molecules. The carboxylic acid functional group can serve as a key pharmacophore, capable of forming strong electrostatic interactions and hydrogen bonds with biological targets . This compound is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in various applications, including as a precursor in organic synthesis and medicinal chemistry campaigns. Its high purity and defined stereochemistry ensure reproducibility in experimental results. Handle with appropriate safety precautions in a well-ventilated environment, using personal protective equipment.

Properties

IUPAC Name

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(9-12)15(17)18/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWWIAPCTRNLKX-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198482
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735269-70-2
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735269-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methylbenzoyl group: This step often involves Friedel-Crafts acylation, where a 4-methylbenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of (1S,3R)-3-(4-methylbenzyl)cyclohexane-1-carboxylic acid.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

Fluorinated Analogs
  • cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-80-4):
    • Structure : Differs by replacing the 4-methyl group with a fluorine atom at the benzoyl meta-position.
    • Molecular Weight : 250.27 g/mol (C₁₄H₁₅FO₃).
    • Key Properties : The electron-withdrawing fluorine atom increases polarity and metabolic stability compared to the methyl group. Purity is reported as 96% .
Amino-Functionalized Derivatives
  • (1S,3R)-3-Aminocyclohexane-1-carboxylic acid (CAS 81131-40-0): Structure: Replaces the 4-methylbenzoyl group with an amino group. Molecular Weight: 157.18 g/mol (C₇H₁₃NO₂). Key Properties: The amino group introduces basicity (pKa ~9–10), enhancing water solubility. Storage requires an inert atmosphere due to sensitivity .
Boc-Protected Amino Derivatives
  • (1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS 1430938-32-1): Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group. Molecular Weight: 243.30 g/mol (C₁₂H₂₁NO₄). Key Properties: The Boc group improves stability and solubility in organic solvents, making it a common intermediate in peptide synthesis .

Stereochemical Variants

  • rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic acid (CAS 22267-35-2): Structure: Cis-3-hydroxy substituent instead of benzoyl. Molecular Weight: 144.17 g/mol (C₇H₁₂O₃).

Complex Cyclohexane Derivatives

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7):
    • Structure : Lacks a benzoyl group but includes isopropyl and methyl substituents.
    • Molecular Weight : 184.28 g/mol (C₁₁H₂₀O₂).
    • Key Properties : Higher lipophilicity (density 0.965 g/cm³) and boiling point (271°C) due to branched alkyl groups .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (Carboxylic Acid) Notable Properties
Target Compound C₁₅H₁₈O₃ 246.3 4-Methylbenzoyl ~3.5–4.0 (estimated) Moderate lipophilicity, aromatic π-system
cis-3-(3-Fluorobenzoyl) analog C₁₄H₁₅FO₃ 250.27 3-Fluorobenzoyl ~3.2–3.7 Enhanced metabolic stability
(1S,3R)-3-Aminocyclohexane-1-carboxylic acid C₇H₁₃NO₂ 157.18 Amino ~4.5 (COOH), ~9–10 (NH₂) High water solubility
Boc-protected amino derivative C₁₂H₂₁NO₄ 243.30 Boc-amino ~3.8–4.2 Organic-soluble, peptide intermediate
rel-(1R,3S)-3-Hydroxy analog C₇H₁₂O₃ 144.17 Hydroxyl ~4.6–4.8 Polar, hydrogen-bond donor

Biological Activity

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure characterized by a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid functional group. The compound's biological activity is attributed to its interactions with various biological targets, leading to potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18O3
  • CAS Number : 735269-70-2

The biological activity of this compound is primarily mediated through its ability to interact with specific enzymes and receptors. It has been suggested that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, its structural features allow it to modulate receptor activity, which could be beneficial in various therapeutic contexts.

Anti-inflammatory Effects

Research indicates that this compound may possess significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB pathways in macrophages. These findings suggest its potential utility in treating inflammatory diseases.

Analgesic Properties

In animal models, the compound has demonstrated analgesic effects comparable to standard pain relief medications. The mechanism appears to involve modulation of pain signaling pathways, although further research is needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anti-inflammatory effects in LPS-stimulated macrophages. Results showed a significant decrease in TNF-alpha and IL-6 levels.
Study 2 Investigated analgesic effects in rodent models. The compound reduced pain responses significantly compared to control groups.
Study 3 Assessed cytotoxicity on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types without affecting normal cells.

Applications in Medicine

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Anti-inflammatory Drugs : Potential use in treating conditions like arthritis and other inflammatory disorders.
  • Pain Management : Possible development as a new analgesic agent.
  • Cancer Therapy : Investigated for its selective cytotoxic effects on cancer cells.

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Use a Chiralpak® IG-3 column with hexane:isopropanol (95:5) to resolve enantiomers .
  • NMR Spectroscopy : Key signals:
    • δ 7.75 (d, J=8.2 Hz, 2H, aromatic H).
    • δ 2.40 (s, 3H, CH₃).
  • Mass Spectrometry : ESI-MS m/z 275.1 [M+H]⁺ confirms molecular weight .

How do structural modifications (e.g., halogenation) impact pharmacological properties?

Advanced SAR Analysis
Substituent effects on the benzoyl group modulate lipophilicity (logP) and metabolic stability:

  • Table 2 : Comparative SAR of derivatives:

    SubstituentlogPCOX-2 IC₅₀ (μM)Metabolic Stability (t₁/₂, min)
    4-CH₃2.80.1245
    4-F2.50.0960
    4-Cl3.10.2530
  • Key Insight : Fluorine improves metabolic stability but may reduce solubility .

What strategies mitigate racemization during large-scale synthesis?

Q. Advanced Process Optimization

  • Low-Temperature Conditions : Perform reductions at -20°C to minimize thermal racemization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to stabilize the carboxylic acid during intermediate steps .
  • In Situ Monitoring : ReactIR tracks chiral integrity via carbonyl absorption bands (1700–1750 cm⁻¹) .

How does the compound’s logD affect its cellular uptake in in vitro models?

Q. Advanced Pharmacokinetic Focus

  • logD (pH 7.4) : 2.8 indicates moderate membrane permeability.
  • Caco-2 Assay : Papp (apical-to-basal) = 12 × 10⁻⁶ cm/s, suggesting passive diffusion dominates .
  • Mitigation Strategy : Prodrug derivatization (e.g., ethyl ester) increases logD to 3.5, enhancing uptake .

What computational methods predict off-target interactions for this compound?

Q. Advanced Bioinformatics Approach

  • Molecular Dynamics (MD) Simulations : Simulate binding to homologous enzymes (e.g., COX-1 vs. COX-2) to assess selectivity.
  • Pharmacophore Modeling : Align with known inhibitors (e.g., celecoxib) to identify shared interaction motifs .
  • Docking Scores : Glide XP score of -9.2 kcal/mol for COX-2 vs. -6.5 kcal/mol for 5-lipoxygenase .

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